N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide
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Overview
Description
N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzothiazole ring fused with a butadiene moiety, which is further substituted with an acetylphenylamino group and an ethyl group, with iodide as the counterion.
Preparation Methods
The synthesis of N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide typically involves a condensation reaction. One common method involves the reaction between N,2-dimethylbenzothiazolium iodide and N-ethylcarbazole-3-aldehyde . The reaction is carried out in a suitable solvent, such as methanol, under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like cyanide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide include other benzothiazolium salts with different substituents. For example:
- Benzothiazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-methyl-, iodide (1:1)
- Benzothiazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-ethyl-, chloride (1:1) These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct photophysical and biological properties.
Properties
CAS No. |
41382-91-6 |
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Molecular Formula |
C21H21IN2OS |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2OS.HI/c1-3-22-19-13-7-8-14-20(19)25-21(22)15-9-10-16-23(17(2)24)18-11-5-4-6-12-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JEWIQNFILJCFLZ-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
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